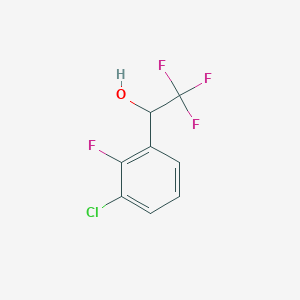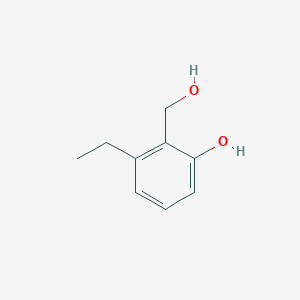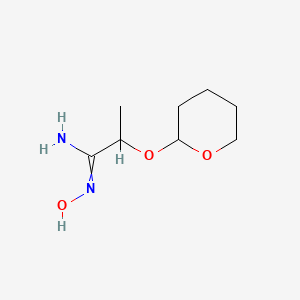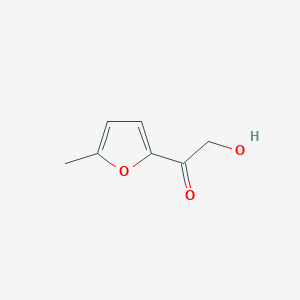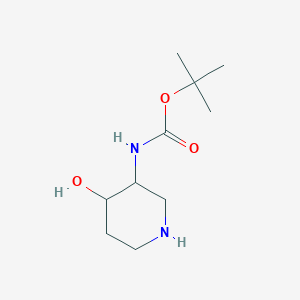
trans-3-(Boc-amino)-4-hydroxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-amino)piperidin-4-ol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the third position and a hydroxyl group at the fourth position of the piperidine ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceutical intermediates and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)piperidin-4-ol typically involves the protection of the amino group of piperidine followed by selective functionalization at the fourth position. One common method involves the Boc protection of piperidine, followed by oxidation to introduce the hydroxyl group at the fourth position. The reaction conditions often include the use of tert-butyl chloroformate for Boc protection and oxidizing agents such as m-chloroperbenzoic acid for hydroxylation .
Industrial Production Methods
Industrial production of 3-(Boc-amino)piperidin-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions
Major Products
The major products formed from these reactions include ketones, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Boc-amino)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules for studying cellular processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-(Boc-amino)piperidin-4-ol involves its role as a precursor in the synthesis of biologically active moleculesThis selective functionalization is crucial for the activity of the final product, which may target specific molecular pathways or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(N-Boc-amino)piperidine: Similar structure but lacks the hydroxyl group at the fourth position.
3-Amino-1-Boc-piperidine: Similar structure but lacks the hydroxyl group at the fourth position.
Piperidine-4-carboxamide: Contains a carboxamide group instead of a hydroxyl group .
Uniqueness
3-(Boc-amino)piperidin-4-ol is unique due to the presence of both the Boc-protected amino group and the hydroxyl group, which allows for diverse chemical modifications. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxypiperidin-3-yl)carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14) |
InChI Key |
REUNVCLBHFFYFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]carbamate](/img/structure/B11719971.png)
![Methyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate](/img/structure/B11719973.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile](/img/structure/B11719992.png)
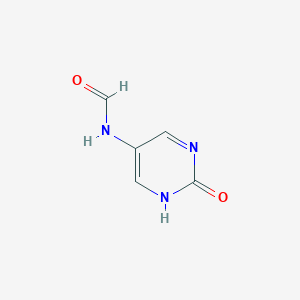
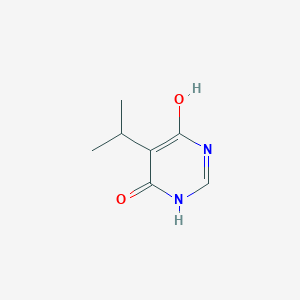
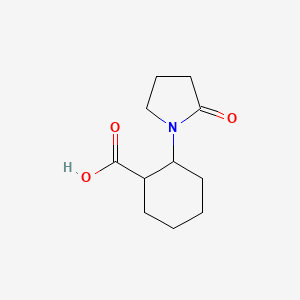


![1-bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B11720032.png)
